molecular formula C15H13N3O4 B2412284 2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034373-94-7

2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2412284
CAS No.: 2034373-94-7
M. Wt: 299.286
InChI Key: JPDBFFQVZOPVNY-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound known for its significant chemical and biological properties

Scientific Research Applications

2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide has broad applications in scientific research:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential role in biochemical pathways and interactions with proteins.

  • Medicine: : Explored for its therapeutic potential in treating diseases, such as acting as an inhibitor for specific enzymes or receptors.

  • Industry: : Utilized in the development of advanced materials and as a reagent in various industrial processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions. Starting materials often include functionalized pyridine and furan derivatives. Key steps in the synthesis might involve condensation, cyclization, and amide formation reactions. Reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: : On an industrial scale, the production of this compound would likely employ similar synthetic routes, but with optimizations for cost-effectiveness and scalability. Automated reaction setups and high-throughput purification techniques are commonly used to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes: : This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, typically employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Replacement of one atom or group by another, common in reactions involving nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, under acidic conditions.

  • Reduction: : Lithium aluminum hydride, in anhydrous ether.

  • Substitution: : Alkyl halides in presence of strong bases like sodium hydride.

Major Products Formed: : The major products depend on the type of reaction and specific reagents used. Oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated analogs. Substitution reactions will result in various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action for this compound involves interactions at the molecular level. It may bind to specific enzymes or receptors, altering their function. The pathways involved often include inhibition or activation of target proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can be compared to several similar compounds to highlight its uniqueness. For example:

  • Similar Compounds: : Other pyridine carboxamides and furo[2,3-c]pyridine derivatives.

  • Uniqueness: : Unique structural features such as the specific arrangement of functional groups and ring systems, contributing to its distinct chemical and biological properties.

Comparing it with these compounds helps to elucidate the distinctive characteristics and potential advantages of this compound.

Properties

IUPAC Name

2-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13-11(2-1-5-16-13)14(20)17-6-8-18-7-3-10-4-9-22-12(10)15(18)21/h1-5,7,9H,6,8H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDBFFQVZOPVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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